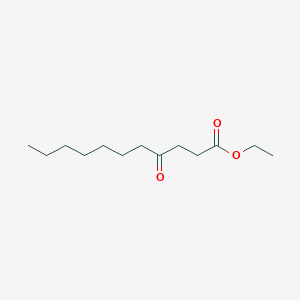

Undecanoic acid, 4-oxo-, ethyl ester

Description

Properties

CAS No. |

22769-72-8 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

ethyl 4-oxoundecanoate |

InChI |

InChI=1S/C13H24O3/c1-3-5-6-7-8-9-12(14)10-11-13(15)16-4-2/h3-11H2,1-2H3 |

InChI Key |

CHSBCKALCTYLSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)CCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Physicochemical Properties

Before exploring preparation methods, it is important to understand the fundamental properties of the target compound:

Esterification of 4-oxoundecanoic acid

Direct Esterification with Acid Catalysts

The dehydration-condensation reaction of a carboxylic acid and an alcohol using an acid catalyst represents one of the most general methods for producing ester compounds. This approach can be applied to synthesize this compound from 4-oxoundecanoic acid and ethanol.

General Procedure

- A solution of 4-oxoundecanoic acid and ethanol in a suitable solvent (typically dichloroethane) is prepared.

- Concentrated sulfuric acid (acid catalyst) is added, and the mixture is heated under reflux.

- After completion of the reaction, the mixture is diluted with water, and the organic layer is separated.

- The organic layer is neutralized with a saturated aqueous solution of sodium bicarbonate and then the solvent is removed by distillation to obtain the ester product.

Reaction Conditions

The reaction proceeds more efficiently when dehydration is performed to remove the water formed as a by-product. This can be achieved by adding a non-aqueous solvent that forms an azeotrope with water, followed by removing the azeotrope from the reaction solution (reflux dehydration treatment).

Grignard Reaction Approaches

Reaction with Diethyl Oxalate

One potential approach to synthesize this compound is through a Grignard reaction followed by an addition reaction with diethyl oxalate. This method is comparable to the synthesis of 2-oxo-4-phenylbutyrate described in the literature.

General Procedure

Preparation of Grignard Solution:

- In a dry reaction vessel under nitrogen atmosphere, magnesium metal is combined with a catalytic amount of iodine.

- A small portion of 1-bromooctane is added to initiate the reaction.

- After the reaction initiates (indicated by decolorization of iodine), the remaining 1-bromooctane dissolved in anhydrous methyl tertiary butyl ether is added dropwise.

- The reaction is maintained at 50-60°C during addition.

- After complete addition, the reaction mixture is stirred at 55-60°C for approximately 2 hours to form the Grignard reagent.

Addition Reaction with Diethyl Oxalate:

- In a separate dry reaction vessel under nitrogen protection, diethyl oxalate and ether are added and cooled to -5 to -10°C.

- The previously prepared Grignard solution is added dropwise to the cooled oxalate solution.

- After complete addition, the reaction is maintained at the same temperature for an additional 30 minutes.

Reaction Conditions

This approach has the advantage of a relatively short synthesis cycle but requires strict anhydrous and anaerobic conditions.

Acetoacetic Ester Synthesis

Alkylation of Ethyl Acetoacetate

The acetoacetic ester synthesis pathway is a powerful method for creating carbon-carbon bonds and can be employed to synthesize this compound. This approach involves the alkylation of ethyl acetoacetate with an appropriate alkyl halide, such as 1-bromooctane, followed by hydrolysis and decarboxylation if needed.

Detailed Protocol

A mixture of potassium carbonate (2.4 equivalents), water, 1-bromooctane (1 equivalent), ethyl acetoacetate (1 equivalent), dichloromethane, and tetrabutylammonium chloride (1-2 equivalents) is refluxed for approximately 3 days. After cooling, the organic layer is separated, washed with dilute hydrochloric acid, and extracted with diethyl ether. The combined ethereal extracts are dried, filtered, and concentrated in vacuo. The product can be purified by chromatography or distillation.

| Reagent | Molar Equivalents |

|---|---|

| Ethyl acetoacetate | 1.0 |

| 1-Bromooctane | 1.0 |

| Potassium carbonate | 2.4 |

| Tetrabutylammonium chloride | 1.0-2.0 |

Alternative Alkylation Methods

For improved yields and shorter reaction times, alternative bases and reaction conditions may be employed:

- Sodium ethoxide in anhydrous ethanol

- Sodium hydride in anhydrous tetrahydrofuran or dimethylformamide

- Lithium diisopropylamide (LDA) in tetrahydrofuran at low temperatures

These stronger bases can improve the efficiency of enolate formation but require stricter anhydrous conditions.

Condensation Reactions with Ethyl Diazoacetate

Lewis Acid-Catalyzed Reaction with Aldehydes

β-Keto esters, including this compound, can be efficiently prepared by reacting the corresponding aldehyde with ethyl diazoacetate in the presence of a catalytic amount of a Lewis acid.

General Procedure

- To a solution of tin(II) chloride (0.1 equivalents) in dichloromethane, ethyl diazoacetate (1.05 equivalents) is added.

- A few drops of octanal (or appropriate aldehyde) in dichloromethane are added to initiate the reaction.

- Once nitrogen evolution begins, the remaining solution of aldehyde (1 equivalent) is added dropwise over approximately 30 minutes.

- After nitrogen evolution has ceased (typically 1-3 hours), the mixture is washed with brine and extracted with diethyl ether.

- The product is purified by chromatography or distillation.

Reaction Mechanism and Conditions

The reaction proceeds via a betaine intermediate, followed by a preferential migration of the aldehyde hydrogen to the β-carbon (a 1,2-hydride shift), producing the desired β-keto ester and nitrogen gas as products. The reaction exhibits high selectivity and operates under mild conditions.

The advantage of this method is its insensitivity to atmospheric conditions, relatively short reaction time at ambient temperature, and high selectivity. Dichloromethane is the preferred solvent due to optimal results and ease of removal during workup.

Oxidation Methods

Oxidation of 4-Hydroxyundecanoic Acid Ethyl Ester

Another potential route to this compound involves the oxidation of the corresponding 4-hydroxy derivative.

General Approaches

Several oxidation methods could be employed:

Acetic Anhydride-DMSO Oxidation :

Treatment of 4-hydroxyundecanoic acid ethyl ester with acetic anhydride in dimethyl sulfoxide can effect oxidation of the secondary alcohol to a ketone.Swern Oxidation :

Reaction of the alcohol with oxalyl chloride and dimethyl sulfoxide, followed by addition of triethylamine.Pyridinium Chlorochromate (PCC) Oxidation :

The alcohol can be oxidized using PCC in dichloromethane at room temperature.Jones Oxidation :

Using chromium trioxide in dilute sulfuric acid and acetone.

Comparison of Preparation Methods

Each preparation method has its advantages and limitations. The following table provides a comparative analysis to guide method selection based on specific requirements:

| Method | Advantages | Limitations | Typical Yield | Scalability |

|---|---|---|---|---|

| Direct Esterification | Simple procedure; inexpensive reagents; well-established methodology | Potential for side reactions; requires removal of water; may need extended reaction times | 70-90% | Good |

| Grignard Approach | Controlled reactivity; good regioselectivity | Requires anhydrous conditions; sensitive to moisture and oxygen; technically demanding | 60-80% | Moderate |

| Acetoacetic Ester Synthesis | Versatile; allows for carbon chain extension; can be conducted under milder conditions | Multi-step process; may require extended reaction times; purification challenges | 50-75% | Good |

| Condensation with Ethyl Diazoacetate | High selectivity; mild conditions; relatively short reaction time; tolerant to atmospheric conditions | Requires handling of diazo compounds; needs Lewis acid catalyst | 60-85% | Moderate to Good |

| Oxidation Methods | Direct approach if alcohol precursor is available | May involve toxic reagents (Cr, DMSO); selectivity challenges with complex molecules | 70-90% | Variable |

Chemical Reactions Analysis

Types of Reactions

Undecanoic acid, 4-oxo-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form hydroxyl groups.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of amides and other ester derivatives.

Scientific Research Applications

Undecanoic acid, 4-oxo-, ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of undecanoic acid, 4-oxo-, ethyl ester involves its interaction with cellular components. The compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular processes. It can also interact with cell membranes, affecting their integrity and function. The presence of the keto group allows it to participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Undecanoic Acid Ethyl Ester

- Structure : Lacks the 4-oxo group.

- Occurrence: Found in Rhododendron thymifolium aerial parts, Persea schiedeana hexane extract, and Toscano dry-cured ham fat .

- Aroma : Imparts a "coconut-like" aroma in sauce-flavor baijiu .

- Bioactivity: Less active than free undecanoic acid in insect deterrent and nematicidal assays .

2.1.2 Decanoic Acid Ethyl Ester

- Structure : Shorter chain (C10 vs. C11) without oxo modification.

- Occurrence : Correlated with esterase activity in cheese fermentation .

- Aroma: Contributes fruity and floral notes in baijiu and fermented dairy .

- Enzymatic Interaction: Stronger correlation with esterase activity than longer-chain esters (e.g., tetradecanoic acid ethyl ester) .

2.1.3 Pentanoic Acid, 4-Oxo-, Ethyl Ester

- Structure : Shorter chain (C5) with a 4-oxo group.

- Occurrence : Identified in Hibiscus sabdariffa anthocyanin extracts .

- Functionality : The oxo group may enhance solubility in polar matrices, aiding in plant pigment stabilization.

Functional Analogues

2.2.1 Methyl Esters (e.g., Undecanoic Acid Methyl Ester)

- Structure : Methyl ester group instead of ethyl.

- Bioactivity : Methyl esters generally exhibit lower bioactivity than ethyl esters in pest control assays .

- Aroma: Undecanoic acid methyl ester is linked to "aged" flavors in dry-cured ham .

2.2.2 Branched-Chain Esters (e.g., Undecanoic Acid, 10-Methyl-, Methyl Ester)

- Structure : Methyl branch at the 10th carbon.

- Occurrence : Detected in pyrolysis bio-oil of açaí seeds .

- Thermal Stability : Branched esters may resist degradation better than linear analogues during pyrolysis.

Enzymatic and Environmental Interactions

- Esterase Affinity : Ethyl esters with shorter chains (C6–C10) show stronger correlations with esterase activity than longer-chain esters (C11–C14) in cheese fermentation .

- Environmental Influence: Undecanoic acid ethyl ester content in Alnus cremastogyne pods varies significantly by provenance, suggesting environmental factors (e.g., soil composition) affect biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.